molecular formula C7H7N3O B15072441 7-Methoxy-1H-imidazo[4,5-C]pyridine CAS No. 1312440-87-1

7-Methoxy-1H-imidazo[4,5-C]pyridine

Katalognummer: B15072441
CAS-Nummer: 1312440-87-1
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: WXROMLZVMZVCOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazopyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of 7-Methoxy-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it can modulate neurotransmitter activity in the central nervous system. Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methoxy-1H-imidazo[4,5-C]pyridine stands out due to its specific substitution pattern and unique biological activities. Its methoxy group and imidazopyridine core contribute to its distinct pharmacological profile and potential therapeutic applications .

Eigenschaften

CAS-Nummer

1312440-87-1

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

7-methoxy-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-6-3-8-2-5-7(6)10-4-9-5/h2-4H,1H3,(H,9,10)

InChI-Schlüssel

WXROMLZVMZVCOA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CN=C1)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.